molecular formula C20H24N2O3 B11114483 N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11114483
M. Wt: 340.4 g/mol
InChI Key: LOCCLZCWLWMQIZ-FXIKFWFJSA-N
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Description

N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound that features a combination of furan and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of appropriate aldehydes and hydrazides under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end-use application. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The phenoxy and furan groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is unique due to its specific combination of furan and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(5-methylfuran-2-yl)prop-2-enylidene]amino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)18-10-7-15(3)12-19(18)24-13-20(23)22-21-11-5-6-17-9-8-16(4)25-17/h5-12,14H,13H2,1-4H3,(H,22,23)/b6-5+,21-11+

InChI Key

LOCCLZCWLWMQIZ-FXIKFWFJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C=C/C2=CC=C(O2)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC=CC2=CC=C(O2)C

Origin of Product

United States

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